molecular formula C17H12Br2N2OS2 B11557014 (5E)-5-(2-bromobenzylidene)-3-{[(3-bromophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(2-bromobenzylidene)-3-{[(3-bromophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11557014
M. Wt: 484.2 g/mol
InChI Key: MJFIKDAFOFLCFG-OVCLIPMQSA-N
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Description

The compound (5E)-3-{[(3-BROMOPHENYL)AMINO]METHYL}-5-[(2-BROMOPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-{[(3-BROMOPHENYL)AMINO]METHYL}-5-[(2-BROMOPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized through the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of Bromophenyl Groups: The bromophenyl groups can be introduced through nucleophilic substitution reactions using appropriate bromophenyl halides.

    Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl groups, potentially leading to the formation of phenyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Phenyl Derivatives: Products of reduction reactions.

    Functionalized Derivatives: Products of substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with biological targets.

    Drug Development: Its structure can be modified to develop new pharmaceuticals with specific therapeutic effects.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Polymer Science: It can be incorporated into polymers to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (5E)-3-{[(3-BROMOPHENYL)AMINO]METHYL}-5-[(2-BROMOPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl groups and the thiazolidinone ring can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The sulfur atom in the thiazolidinone ring can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in the substitution pattern and the presence of additional functional groups.

    Bromophenyl Derivatives: Compounds with bromophenyl groups but lacking the thiazolidinone ring.

Uniqueness

    Structural Features: The combination of the thiazolidinone ring with bromophenyl groups is unique to this compound, providing it with distinct chemical and biological properties.

    Reactivity: The presence of both sulfur and bromine atoms allows for a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C17H12Br2N2OS2

Molecular Weight

484.2 g/mol

IUPAC Name

(5E)-3-[(3-bromoanilino)methyl]-5-[(2-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12Br2N2OS2/c18-12-5-3-6-13(9-12)20-10-21-16(22)15(24-17(21)23)8-11-4-1-2-7-14(11)19/h1-9,20H,10H2/b15-8+

InChI Key

MJFIKDAFOFLCFG-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)Br)Br

Origin of Product

United States

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